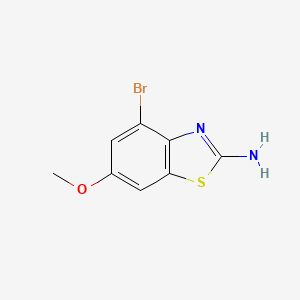

4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

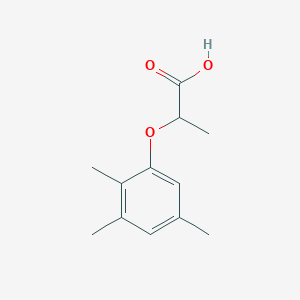

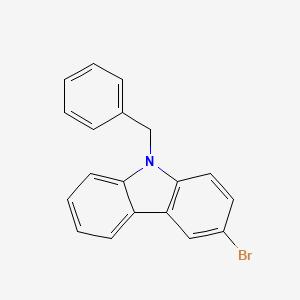

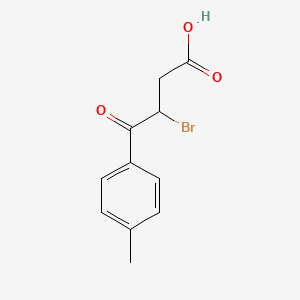

The compound 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of bromo and methoxy substituents on the benzothiazole ring suggests potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves various chemical reactions, including condensation, substitution, and reduction processes. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was achieved by condensation of 1,4-benzodioxan-6-amine with 4-bromobenzaldehyde . Another example includes the preparation of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one from 6-methoxybenzo[d]thiazol-2-amine through a series of steps such as hydrolysis, substitution, and bromination .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized using various spectral techniques and confirmed by single crystal X-ray diffraction analysis. The crystal structure analysis reveals the three-dimensional arrangement of atoms and the intermolecular interactions that contribute to the stability of the crystal structure . For example, the crystal structure of 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile shows that the bromobenzene ring is almost perpendicular to the fused-ring system, indicating a significant dihedral angle .

Chemical Reactions Analysis

Benzothiazole derivatives undergo nucleophilic substitution reactions, as seen in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives . Additionally, the reduction of methoxy and hydroxy derivatives leads to the formation of benzenetetraamine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding, as observed in the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, affects the crystal packing and stability . Supramolecular layers and hydrogen bonding interactions, such as amine–cyano and amine–methoxy N–H...O, are crucial in the formation of the crystal structure . The existence of non-classical hydrogen bonds also plays a role in stabilizing the crystal structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine serves as a precursor or intermediary compound in the synthesis of various chemical compounds. For instance, it has been involved in the synthesis of novel styrenic Schiff base derivatives of benzothiazole, showcasing varied spectroscopic properties and potential applications in material science (Benachenhou et al., 2012). Additionally, the compound has played a role in the preparation of azo dyes derived from barbituric acid, indicating its versatility in the field of dye and pigment production (Harisha et al., 2017).

Biological and Pharmacological Activities The compound has shown potential in biological applications as well. It has been utilized in the synthesis of compounds with significant antifungal activities, particularly against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Moreover, derivatives of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine have been studied for their in-vitro cytotoxic activity, demonstrating the compound's potential in the development of new anticancer agents (Dave et al., 2012).

Material Science and Dye Chemistry In material science, the compound's derivatives have been synthesized and characterized, showing promising applications in creating materials with unique properties. For example, a study detailed the synthesis and electrochemical studies of azo dyes derived from the compound, providing insights into their electrochemical behavior and potential applications in various industries (Harisha et al., 2017).

Eigenschaften

IUPAC Name |

4-bromo-6-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHZFLUVMSHNAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287510 |

Source

|

| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-methoxy-1,3-benzothiazol-2-amine | |

CAS RN |

383131-09-7 |

Source

|

| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383131-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)